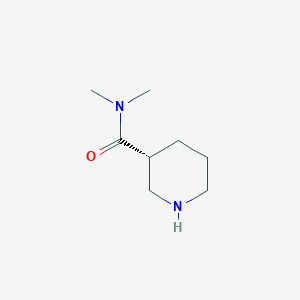

(R)-N,N-dimethylpiperidine-3-carboxamide

Description

Properties

Molecular Formula |

C8H16N2O |

|---|---|

Molecular Weight |

156.23 g/mol |

IUPAC Name |

(3R)-N,N-dimethylpiperidine-3-carboxamide |

InChI |

InChI=1S/C8H16N2O/c1-10(2)8(11)7-4-3-5-9-6-7/h7,9H,3-6H2,1-2H3/t7-/m1/s1 |

InChI Key |

KLSDFCJMDZZDKK-SSDOTTSWSA-N |

Isomeric SMILES |

CN(C)C(=O)[C@@H]1CCCNC1 |

Canonical SMILES |

CN(C)C(=O)C1CCCNC1 |

Origin of Product |

United States |

Scientific Research Applications

Cancer Therapy

Recent studies have highlighted the potential of (R)-N,N-dimethylpiperidine-3-carboxamide in cancer treatment. It has been explored as an inhibitor of the extracellular signal-related kinase 5 (ERK5) pathway, which is implicated in cancer cell proliferation and survival. Optimization of this compound has led to the development of selective ERK5 inhibitors that demonstrate significant potency and favorable pharmacokinetic properties. For instance, modifications to the compound resulted in nanomolar inhibitors with improved oral bioavailability, making them promising candidates for further development in cancer therapeutics .

Antiplatelet Activity

The compound has also been studied for its antiplatelet properties. Research indicates that certain piperidine derivatives exhibit inhibitory effects on human platelet aggregation. Structure-activity relationship studies showed that specific substitutions on the piperidine ring enhance antiplatelet activity, with optimal efficacy achieved through careful molecular design. This suggests potential applications in managing thrombotic disorders .

Synthesis of Piperidine Derivatives

This compound serves as a precursor for synthesizing various piperidine derivatives through intramolecular reactions and organocatalysis. These derivatives are crucial in drug development due to their diverse biological activities. Recent advancements in synthetic methodologies have facilitated the large-scale production of enantiomerically enriched piperidines, expanding their applicability in pharmaceuticals .

Case Study: ERK5 Inhibitors Development

A significant case study involved the optimization of a pyrrole carboxamide series to develop potent ERK5 inhibitors. The study demonstrated that introducing small lipophilic substituents at specific positions on the piperidine ring enhanced inhibition potency while maintaining good pharmacokinetic properties . This optimization process illustrates the importance of this compound as a building block for developing targeted cancer therapies.

Case Study: Antiplatelet Activity Evaluation

In another study focusing on antiplatelet activity, various analogs of this compound were synthesized and evaluated for their ability to inhibit platelet aggregation. The findings indicated that specific structural modifications significantly influenced activity levels, underscoring the compound's potential as a therapeutic agent in cardiovascular diseases .

Data Table: Summary of Applications

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares (R)-N,N-dimethylpiperidine-3-carboxamide with key structural analogs based on substituents, stereochemistry, and physicochemical properties:

Key Observations:

Pharmacological and Functional Comparisons

(a) Antitumor and Antiangiogenic Activity

Linomide, a quinoline-3-carboxamide analog, demonstrates dose-dependent antiangiogenic effects in vivo, reducing tumor blood flow by >40% in prostate cancer models.

(c) Prodrug Potential

Carboxamide derivatives, such as nipecotic acid prodrugs, are known for enhanced stability and bioavailability. The dimethyl substituent in this compound may similarly protect against enzymatic degradation .

Preparation Methods

Reaction Mechanism

The carboxylic acid reacts with dimethylcarbamoyl chloride via nucleophilic acyl substitution. The tertiary base (e.g., N-methylpiperidine or pyridine) neutralizes HCl byproducts, driving the reaction to completion. The process retains the chiral integrity of the starting (R)-piperidine-3-carboxylic acid, as no racemization-prone intermediates are formed.

Protocol and Conditions

-

Reagents :

-

(R)-Piperidine-3-carboxylic acid (1 eq)

-

Dimethylcarbamoyl chloride (1 eq)

-

N-Methylpiperidine (1.2 eq)

-

-

Conditions :

-

Temperature: 10–50°C (room temperature preferred)

-

Time: 15–60 minutes

-

Solvent: Solvent-free or dichloromethane

-

-

Workup :

Table 1: Performance Metrics of Carbamoyl Chloride Method

| Parameter | Value |

|---|---|

| Yield | 85–92% |

| Purity (HPLC) | >99% |

| Enantiomeric Excess | >99% (retained from acid) |

| Scalability | Industrial-scale feasible |

Direct Amidation via Acid Activation

This two-step approach activates (R)-piperidine-3-carboxylic acid into an acyl chloride before coupling with dimethylamine.

Step 1: Acid Activation

The carboxylic acid is treated with thionyl chloride (SOCl₂) to form (R)-piperidine-3-carbonyl chloride. This step requires anhydrous conditions to prevent hydrolysis.

Step 2: Amide Formation

The acyl chloride reacts with dimethylamine in tetrahydrofuran (THF) or dichloromethane. The hydrochloride salt of the product is precipitated using HCl gas and recrystallized from ethanol/water.

Table 2: Direct Amidation Reaction Parameters

| Parameter | Value |

|---|---|

| Activation Time | 2–4 hours (reflux) |

| Amidation Temperature | 0–5°C (to minimize racemization) |

| Yield | 75–80% |

| Purity (NMR) | ≥98% |

Chirality Retention Challenges

High temperatures during activation or amidation may racemize the chiral center. Cooling the reaction to 0–5°C and using non-polar solvents (e.g., hexane) mitigates this risk.

Comparative Analysis of Methods

Table 3: Method Comparison

Reaction Optimization Strategies

Base Selection in Carbamoyl Chloride Method

Solvent Effects

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for (R)-N,N-dimethylpiperidine-3-carboxamide?

- Methodological Answer : The compound can be synthesized via mixed anhydride coupling or nucleophilic substitution. For example, pyridine derivatives are often functionalized using tert-butyloxycarbonyl (Boc) protection followed by deprotection under acidic conditions. A reported route involves reacting 3-piperidinecarboxylic acid with dimethylamine in the presence of coupling agents like EDCI/HOBt . Chiral resolution using (R)- or (S)-specific catalysts ensures enantiopurity. Confirm intermediates via H NMR and LC-MS .

Q. How is the enantiomeric purity of this compound confirmed experimentally?

- Methodological Answer : Enantiomeric excess is validated using chiral HPLC with columns such as Chiralpak AD-H or OD-H (mobile phase: hexane/isopropanol with 0.1% diethylamine). Polarimetry or F NMR with chiral shift reagents (e.g., Eu(hfc)) can also distinguish enantiomers. Compare retention times or optical rotations against racemic mixtures for quantification .

Q. What solvents and conditions are optimal for dissolving this compound in vitro?

- Methodological Answer : The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in alcohols (ethanol, methanol). For biological assays, prepare stock solutions in DMSO (10–50 mM) and dilute in aqueous buffers (pH 7.4) with <1% DMSO to avoid cytotoxicity. Precipitation studies indicate stability in water for ≤24 hours at 25°C .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, temperature) or impurity profiles. Perform side-by-side comparisons using standardized protocols (e.g., IC assays with controls). Characterize batches via HPLC-MS to rule out degradants. Use structural analogs (e.g., piperidine-4-carboxamide derivatives) to isolate pharmacophore contributions .

Q. What strategies optimize yield and enantioselectivity in large-scale synthesis?

- Methodological Answer : Optimize reaction stoichiometry (e.g., 1.2 equiv dimethylamine) and employ flow chemistry for controlled mixing. Use asymmetric catalysis with Josiphos ligands or enzymatic resolution (e.g., lipase B) to enhance enantioselectivity (>98% ee). Monitor reaction progress via inline FTIR to minimize byproducts .

Q. How can crystallography and computational modeling elucidate intermolecular interactions of this compound?

- Methodological Answer : Single-crystal X-ray diffraction resolves binding conformations (e.g., hydrogen bonding with carbonyl groups). Pair with molecular dynamics simulations (AMBER or GROMACS) to predict protein-ligand interactions. Validate docking poses using mutagenesis studies on target receptors (e.g., GPCRs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.